
(E)-2-(3,5-Dimethylphenoxy)-N'-(furan-2-ylmethylene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(3,5-Dimethylphenoxy)-N’-(furan-2-ylmethylene)acetohydrazide is an organic compound that features a hydrazide functional group linked to a furan ring and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,5-Dimethylphenoxy)-N’-(furan-2-ylmethylene)acetohydrazide typically involves the condensation of 2-(3,5-dimethylphenoxy)acetohydrazide with furan-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
- Dissolve 2-(3,5-dimethylphenoxy)acetohydrazide in ethanol.
- Add furan-2-carbaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash and dry the product to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3,5-Dimethylphenoxy)-N’-(furan-2-ylmethylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The phenoxy and furan rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(3,5-Dimethylphenoxy)-N’-(furan-2-ylmethylene)acetohydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although specific studies are required to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modifications.
Mechanism of Action
The mechanism by which (E)-2-(3,5-Dimethylphenoxy)-N’-(furan-2-ylmethylene)acetohydrazide exerts its effects depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(Phenoxy)-N’-(furan-2-ylmethylene)acetohydrazide: Lacks the dimethyl groups on the phenoxy ring.
(E)-2-(3,5-Dimethylphenoxy)-N’-(thiophen-2-ylmethylene)acetohydrazide: Contains a thiophene ring instead of a furan ring.
Uniqueness
(E)-2-(3,5-Dimethylphenoxy)-N’-(furan-2-ylmethylene)acetohydrazide is unique due to the presence of both the dimethylphenoxy and furan rings, which confer specific chemical properties and potential biological activities. The combination of these functional groups makes it distinct from other similar compounds and may result in unique reactivity and applications.
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C15H16N2O3/c1-11-6-12(2)8-14(7-11)20-10-15(18)17-16-9-13-4-3-5-19-13/h3-9H,10H2,1-2H3,(H,17,18)/b16-9+ |
InChI Key |
APLDVPMKGAETET-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC=CO2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC=CO2)C |
solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12040756.png)
![2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B12040767.png)
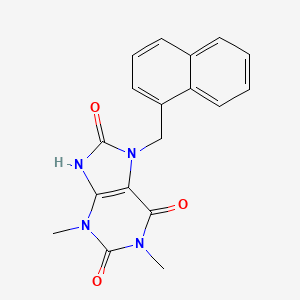
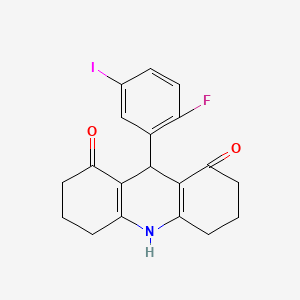
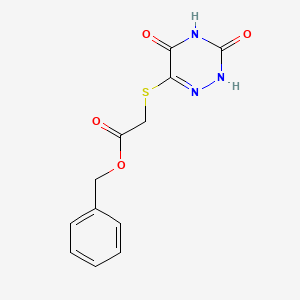
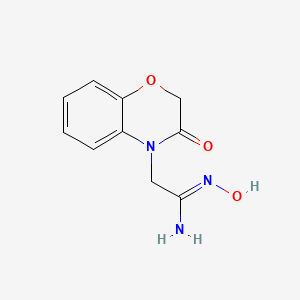
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040800.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040842.png)
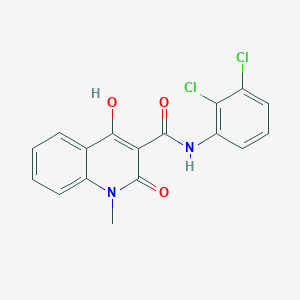
![4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12040861.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12040869.png)

